molecular formula C6H4ClF3N2O B1384839 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine CAS No. 808770-41-4

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B1384839
CAS No.: 808770-41-4
M. Wt: 212.56 g/mol
InChI Key: AFHSLKLRYUXPOA-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the chloro, methoxy, and trifluoromethyl groups. One common method includes the use of trifluoromethylation reagents and chlorination agents under controlled conditions to achieve the desired substitution pattern on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine exhibit significant biological activities, including antimicrobial and antifungal properties. The electron-withdrawing effects of the trifluoromethyl group enhance interactions with biological targets, making these compounds potential candidates for drug development.

Case Study:
A study published in a peer-reviewed journal demonstrated that a series of trifluoromethylpyrimidines, including this compound, acted as enzyme inhibitors, showing promise in treating bacterial infections and fungal diseases. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds.

Synthesis of Pharmaceutical Intermediates

This compound serves as a building block for synthesizing various pharmaceutical intermediates. Its unique combination of functional groups allows for modifications that can lead to new therapeutic agents.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Chloro-4-(trifluoromethyl)pyrimidineTrifluoromethyl and chloro groupsUsed as an intermediate in agrochemical synthesis
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidineBromine instead of methoxy groupExhibits different reactivity patterns due to bromine's size
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidineEthyl ester functionalityPotentially useful in esterification reactions

Agrochemistry

The compound's structural characteristics make it valuable in the development of agrochemicals. Its ability to act as an intermediate in the synthesis of herbicides and fungicides is particularly noteworthy.

Case Study:
A patent application detailed a method for synthesizing herbicidal agents using this compound as a precursor. The resulting compounds demonstrated enhanced efficacy against specific weed species while minimizing environmental impact, showcasing the compound's potential role in sustainable agriculture practices .

Material Science

In material science, this compound is explored for its potential use in creating novel materials with specific electronic or optical properties. Its unique electronic structure allows it to be incorporated into polymer matrices or used as a dopant in organic electronic devices.

Research Findings:
Recent studies have focused on using pyrimidine derivatives in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer blends has shown promising results in enhancing device performance due to improved charge transport properties .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(trifluoromethyl)aniline
  • Trifluoromethylpyridine derivatives

Comparison: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is unique due to the combination of its chloro, methoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biological Activity

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, which include a chlorine atom at the 4-position, a methoxy group at the 5-position, and a trifluoromethyl group at the 2-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Formula

The molecular formula of this compound is C6H4ClF3N2O\text{C}_6\text{H}_4\text{ClF}_3\text{N}_2\text{O} with a molecular weight of approximately 212.56 g/mol.

Functional Groups

  • Chloro Group : Enhances electrophilicity.
  • Methoxy Group : Influences solubility and reactivity.
  • Trifluoromethyl Group : Increases lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.5 µg/mL
Similar Trifluoromethyl Pyrimidine DerivativeE. coli0.3 µg/mL
Other Pyrimidine DerivativeS. aureus0.2 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 2: COX-2 Inhibition Data

CompoundIC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01Standard Control

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Electrophilic Interactions : The trifluoromethyl group enhances the electrophilic nature of the molecule, facilitating interactions with nucleophilic sites in enzymes.
  • Enzyme Inhibition : Compounds derived from pyrimidines have been shown to inhibit enzymes critical for bacterial survival and inflammatory responses.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study conducted on various pyrimidine derivatives highlighted that those with trifluoromethyl substitutions exhibited superior antibacterial activity against MRSA compared to their non-trifluorinated counterparts, suggesting that this modification is crucial for enhancing bioactivity.
  • Anti-inflammatory Effects in Animal Models :
    In vivo studies demonstrated that administration of this compound significantly reduced paw edema in carrageenan-induced inflammation models, outperforming standard anti-inflammatory drugs like indomethacin.

Summary of Findings

The biological activity of this compound is characterized by:

  • Broad-spectrum antimicrobial properties , particularly against resistant bacterial strains.
  • Significant anti-inflammatory effects , with potential applications in treating inflammatory diseases.

Properties

IUPAC Name

4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-13-3-2-11-5(6(8,9)10)12-4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHSLKLRYUXPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650748
Record name 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808770-41-4
Record name 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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